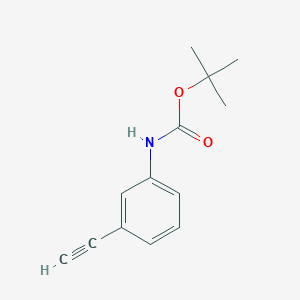
N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride
Vue d'ensemble
Description
N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride is a compound with significant interest in chemical research due to its potential applications in synthesizing complex molecules and its role in chemical reactions.
Synthesis Analysis
The synthesis of related compounds often involves intramolecular reactions and reductive alkylation processes. For example, the synthesis of 2-aminoethyl-bis(3-aminopropyl)amine, a compound with structural similarities, involves a stepwise process starting with N-acetylethylenediamine, followed by reaction with acrylonitrile and final reduction and hydrolysis steps to yield the target compound (Xia Dao-hong, 2009).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride often reveals complex interactions such as C–H⋯π interactions, which play a crucial role in the stability and isomeric forms of these compounds (T. Zhu et al., 2004).
Chemical Reactions and Properties
The chemical reactions involving compounds like N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride can be intricate, involving oxidative dehydrogenation and coordination to metal ions. These reactions often result in the formation of complex structures with interesting chemical properties (I. B. Baranovskii et al., 2008).
Physical Properties Analysis
The physical properties of compounds structurally related to N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride, such as solubility and crystalline structure, are often influenced by their molecular geometry and the presence of hydrogen bonds. These properties are crucial for understanding the compound's behavior in different environments and for potential applications in material science (Tong Wu et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to form coordination complexes, are key aspects of N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride and similar compounds. These properties are often explored through reactions with metal ions or in the development of new synthesis methods for complex molecules (Aiju Zhou et al., 2013).
Applications De Recherche Scientifique
Synthesis Techniques and Characterization :
- Xia Dao-hong (2009) synthesized 2-aminoethyl-bis(3-aminopropyl)amine with an overall isolated yield of 60%, characterizing it with 1HNMR and elemental analysis (Xia Dao-hong, 2009).
- Yin Yi-hua (2010) synthesized a branch-claw type polyamide using N,N,N′,N′-tetra(3-aminopropyl)ethylenediamine, detailing its molecular structure using various analytical methods (Yin Yi-hua, 2010).
Applications in Catalysis and Material Science :
- M. J. Alcón et al. (2002) explored the use of complexes with N-(2-aminoethyl-3-aminopropyl)ethylenediamine in heterogeneous catalysis for hydrogenation and cyclopropanation reactions (Alcón et al., 2002).
- Daqian Xu et al. (1996) described an efficient synthesis of a biscyclam with an aromatic linker starting from N,N′-bis(3-aminopropyl)ethylenediamine, highlighting its potential in material science applications (Xu et al., 1996).
Photocatalytic Properties :
- Guang-Ning Liu et al. (2015) studied the influence of structure-directing agents including N-(2-aminoethyl)piperazine and tetraethylenepentamine on the properties of iodoplumbate hybrids, revealing their photocatalytic properties (Liu et al., 2015).
Chemical Reactions and Complex Formation :
- T. Ibata et al. (1995) investigated the reaction of 2,3,5,6-tetrachloronitrobenzene with ethylenediamine, analyzing the formation of various products under high pressure (Ibata et al., 1995).
- J. Marek et al. (2003) explored the crystal structure of a zinc(II) complex with N,N'-bis(3-aminopropyl)ethylenediamine, contributing to the field of coordination chemistry (Marek et al., 2003).
Medical and Biological Applications :
- K. Miyazaki et al. (1990) developed a method for determining triethylenetetramine in human plasma, highlighting its medical significance (Miyazaki et al., 1990).
- E. Wong et al. (1996) synthesized and characterized linear N4O2 amine phenols based on N,N‘-bis(3-aminopropyl)ethylenediamine for potential biomedical applications (Wong et al., 1996).
Propriétés
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]propane-1,3-diamine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N4.4ClH/c8-2-1-4-10-6-7-11-5-3-9;;;;/h10-11H,1-9H2;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLWFIMADVGTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCNCCN.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H24Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436175 | |
| Record name | N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride | |
CAS RN |
187037-23-6 | |
| Record name | N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)






![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)


